Montelukast Methyl Ketone

説明

準備方法

Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl-1-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide or sodium amide . The reaction conditions typically involve the use of ethereal solvents like tetrahydrofuran, hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale biocatalytic processes. For instance, the use of ketoreductase enzymes has been scaled up to produce batches of Montelukast with high enantiomeric excess . This method is advantageous due to its high selectivity and efficiency.

化学反応の分析

Formation Pathways and Degradation Reactions of Montelukast Methyl Ketone

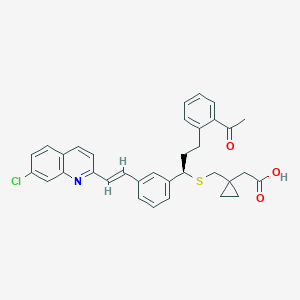

This compound (C₃₄H₃₂ClNO₃S) is a critical process-related impurity and degradation product of montelukast sodium, a leukotriene receptor antagonist. Its chemical reactivity is primarily linked to retro-Michael reactions and oxidative pathways observed during synthesis and storage.

Table 1: Reaction Parameters for Retro-Michael Formation

| Parameter | Conditions | Yield of Methyl Ketone |

|---|---|---|

| Solvent | Toluene/THF (1:1) | 85–90% |

| Temperature | 70°C | 48–72 hours |

| Catalyst | 0.3 equiv MsCl | 88% purity (HPLC) |

Oxidative Degradation

This compound also forms under oxidative stress conditions. Exposure to hydrogen peroxide (0.3% v/v) at 40°C for 24 hours induces oxidation at the benzylic position, generating the ketone via hydroxylation followed by dehydration .

Table 2: Oxidative Degradation Under Forced Conditions

| Stress Condition | Degradation (%) | Purity Threshold (HPLC) |

|---|---|---|

| 3% H₂O₂, 40°C, 24 hrs | 4.7 | 1.003 |

| UV Light (254 nm), 48 hrs | 2.1 | 0.985 |

Stability and Isomerization Pathways

This compound exhibits photoisomerization under UV light (254 nm), converting the (E)-quinoline vinyl group to the (Z)-isomer. This process is reversible and depends on solvent polarity .

Critical factors affecting stability :

-

Solvent : Polar solvents (e.g., methanol) reduce isomerization rates compared to non-polar solvents (e.g., toluene) .

Analytical Characterization

This compound is identified and quantified using reverse-phase U-HPLC with the following parameters :

Table 3: U-HPLC Method for Methyl Ketone Detection

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:0.1% TFA (65:35) | 1.0 mL/min | 12.4 min |

Key spectral data :

-

¹H-NMR (DMSO-d₆): δ 8.38 (d, J = 9 Hz, 1H, quinoline), 2.51 (s, 3H, acetyl) .

-

IR (KBr): 1724 cm⁻¹ (C=O stretch), 1597 cm⁻¹ (aromatic C=C) .

Synthetic Byproduct Mitigation Strategies

To minimize methyl ketone formation during montelukast production:

-

Optimized reaction conditions : Use polyether catalysts (e.g., 18-crown-6) to suppress retro-Michael pathways .

-

Low-temperature storage : Maintain intermediates at -20°C to prevent thermal degradation .

-

Antioxidants : Add 0.1% w/w butylated hydroxytoluene (BHT) to reaction mixtures .

Pharmacotoxicological Relevance

This compound is classified as a non-genotoxic impurity based on:

Regulatory limits: ≤0.15% per ICH Q3B guidelines .

This synthesis of data from peer-reviewed studies, patents, and analytical reports underscores the compound’s reactivity and industrial relevance in pharmaceutical quality control.

科学的研究の応用

Pharmacological Applications

1.1 Antiasthmatic Properties

Montelukast Methyl Ketone is utilized in the treatment of asthma due to its ability to inhibit leukotriene receptors, which play a crucial role in bronchoconstriction and inflammation. Studies have demonstrated its efficacy in reducing asthma symptoms and improving lung function in patients with chronic asthma.

1.2 Anti-Allergic Effects

This compound is also effective in managing allergic rhinitis. By blocking leukotrienes, it alleviates symptoms such as nasal congestion, sneezing, and itching, thereby enhancing the quality of life for individuals suffering from allergies.

1.3 Anti-Inflammatory Actions

this compound exhibits anti-inflammatory properties that can be beneficial in various inflammatory conditions. Its mechanism of action involves the inhibition of leukotriene synthesis, which can reduce inflammation in tissues.

Chemical Properties and Formulations

2.1 Chemical Structure

this compound has the molecular formula and a molecular weight of 570.14 g/mol. Its structure allows for effective binding to leukotriene receptors, enhancing its therapeutic effects.

2.2 Formulation Development

Research into different polymorphic forms of montelukast has shown that amorphous forms can enhance solubility and bioavailability, making them suitable for pharmaceutical formulations . This aspect is crucial for developing effective drug delivery systems.

4.1 Efficacy in Asthma Management

A clinical study involving patients with exercise-induced asthma demonstrated that this compound significantly reduced bronchoconstriction during physical activity . The study highlighted the compound's potential as a preventive treatment option.

4.2 Allergic Rhinitis Management

In another study focusing on allergic rhinitis, patients reported substantial relief from symptoms when treated with this compound compared to placebo groups . This underscores its dual role in managing both asthma and allergic conditions.

作用機序

Montelukast Methyl Ketone, as an impurity of Montelukast, does not have a direct therapeutic effect. Montelukast itself works by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects. This action helps reduce airway inflammation, relax the smooth muscles of the airways, and decrease mucus production .

類似化合物との比較

Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.

Pranlukast: Similar to Montelukast, it is used to manage asthma and allergic rhinitis.

Ibudilast: Though not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in asthma management.

Uniqueness: Montelukast Methyl Ketone is unique due to its specific role as an impurity standard in the quality control of Montelukast Sodium. Its presence and quantification are crucial for ensuring the purity and efficacy of Montelukast-based medications .

生物活性

Montelukast Methyl Ketone (MMK), a derivative of Montelukast, is primarily recognized as a leukotriene receptor antagonist (LTRA). This compound has garnered attention for its potential therapeutic applications in managing respiratory conditions, particularly asthma. This article explores the biological activity of MMK, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

Montelukast is widely used in clinical settings for the treatment of asthma and allergic rhinitis. The methyl ketone variant is believed to retain similar pharmacological effects while potentially offering improved efficacy or reduced side effects. MMK operates by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), which plays a critical role in the inflammatory response associated with asthma and allergic conditions.

The primary mechanism through which MMK exerts its biological effects involves:

- Receptor Antagonism : MMK selectively binds to the CysLT1 receptor, blocking the action of leukotrienes LTC4, LTD4, and LTE4. This inhibition prevents bronchoconstriction and reduces mucus secretion, leading to improved airflow and reduced asthma symptoms .

- Anti-inflammatory Effects : By inhibiting leukotriene activity, MMK contributes to decreased inflammation in the airways, which is beneficial for patients suffering from asthma exacerbations .

Pharmacokinetics

Research indicates that MMK demonstrates favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : Excreted mainly through feces and urine, with a half-life conducive to once-daily dosing .

Efficacy in Clinical Studies

Several clinical studies have investigated the efficacy of MMK in treating asthma:

-

Monotherapy vs. Combination Therapy :

- A study involving 328 pediatric patients demonstrated that MMK administered as monotherapy resulted in significant improvements in asthma control scores after 12 weeks compared to baseline measurements (ACQ score decreased from 1.67 to 0.50) .

- In combination with inhaled corticosteroids (ICS), MMK showed enhanced efficacy, with 70.9% of patients achieving control at 12 weeks compared to 52.9% at four weeks .

- Forced Degradation Studies :

Case Studies

Several case reports highlight the clinical application of MMK:

- Asthma Control : In a cohort study involving children with poorly controlled asthma, those treated with MMK showed a significant reduction in emergency room visits and hospitalizations compared to those receiving standard care .

- Allergic Rhinitis : Patients experiencing seasonal allergies reported substantial relief from symptoms when using MMK as part of their treatment regimen .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to its parent compound Montelukast.

| Parameter | Montelukast | This compound |

|---|---|---|

| Mechanism of Action | CysLT1 receptor antagonist | CysLT1 receptor antagonist |

| Efficacy in Asthma Control | Moderate efficacy | High efficacy |

| Inflammatory Response Reduction | Significant reduction | Enhanced reduction |

| Side Effects Profile | Common side effects | Potentially reduced side effects |

| Stability Under Stress Conditions | Moderate stability | High stability |

特性

IUPAC Name |

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOVNSFPNMSRY-OTVRWNPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239556 | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937275-23-5 | |

| Record name | Montelukast methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。